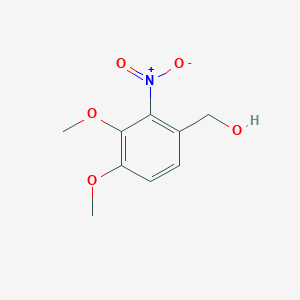

(3,4-Dimethoxy-2-nitrophenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

122029-28-1 |

|---|---|

Molecular Formula |

C9H11NO5 |

Molecular Weight |

213.19g/mol |

IUPAC Name |

(3,4-dimethoxy-2-nitrophenyl)methanol |

InChI |

InChI=1S/C9H11NO5/c1-14-7-4-3-6(5-11)8(10(12)13)9(7)15-2/h3-4,11H,5H2,1-2H3 |

InChI Key |

BDBDNDCRZNEDAC-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C=C1)CO)[N+](=O)[O-])OC |

Canonical SMILES |

COC1=C(C(=C(C=C1)CO)[N+](=O)[O-])OC |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 3,4 Dimethoxy 2 Nitrophenyl Methanol and Its Functionalized Analogues

Regioselective Aromatic Nitration and Methoxylation Strategies

The foundational step in the synthesis of (3,4-Dimethoxy-2-nitrophenyl)methanol is the regioselective nitration of a pre-functionalized aromatic ring. The most common and well-documented precursor is veratraldehyde (3,4-dimethoxybenzaldehyde). The electron-donating nature of the two methoxy (B1213986) groups and the electron-withdrawing, meta-directing nature of the aldehyde group govern the position of electrophilic substitution.

The nitration of veratraldehyde primarily yields the 6-nitro derivative, which is the direct precursor to the target molecule after reduction. orgsyn.org A well-established procedure involves the slow addition of veratraldehyde to nitric acid at a controlled temperature, typically around 15-20°C. orgsyn.org The control of temperature is crucial to prevent over-nitration and side reactions. The strong directing effect of the two methoxy groups, particularly the one at the 4-position, activates the ring for electrophilic attack, while the aldehyde at the 1-position deactivates the 3 and 5 positions. The nitro group is thus directed to either the 2 or 6 position. Steric hindrance from the adjacent aldehyde group may influence the final product ratio, but the 6-nitro isomer (systematically named 4,5-dimethoxy-2-nitrobenzaldehyde) is the major product isolated in good yields. orgsyn.org

Alternative nitration methods that offer improved regioselectivity or milder conditions are continuously being explored in organic synthesis. These include the use of solid acid catalysts, phase-transfer catalysis, and metal salts to enhance the reaction's efficiency and selectivity. scirp.orgresearchgate.net For instance, ultrasonically assisted nitration has been shown to afford high yields of mono-nitro derivatives with high regioselectivity in shorter reaction times. scirp.org

| Starting Material | Nitrating Agent/Conditions | Major Product | Reported Yield | Reference |

|---|---|---|---|---|

| Veratraldehyde | Nitric acid (sp. gr. 1.4), 15-20°C | 6-Nitroveratraldehyde | 73–79% | orgsyn.org |

| Aromatic Carbonyls (General) | Ammonium molybdate / Nitric acid (Ultrasonically assisted) | Para-nitro derivatives | High | scirp.org |

| Arylboronic Acids | [Dsim]NO3 (Ionic Liquid) | Nitroarenes (ipso-nitration) | Moderate to excellent | organic-chemistry.org |

Controlled Reduction and Derivatization of Precursor Compounds

Once 6-nitroveratraldehyde (4,5-dimethoxy-2-nitrobenzaldehyde) is obtained, the subsequent step is the selective reduction of the aldehyde functional group to a primary alcohol. This transformation must be conducted under controlled conditions to avoid the simultaneous reduction of the nitro group.

Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose due to its chemoselectivity for carbonyl compounds over nitro groups under standard conditions. prepchem.com The reaction is typically carried out in an alcoholic solvent, such as ethanol. A procedure involving the addition of a sodium borohydride solution to a suspension of 6-nitroveratraldehyde in ethanol at a moderately elevated temperature (e.g., 40°C) has been reported to produce this compound in a 56.5% yield on a large scale. prepchem.com This demonstrates the viability of this method for producing significant quantities of the material. The analogous reduction of 3,4-dimethoxybenzaldehyde with NaBH₄ to yield the corresponding alcohol proceeds with high efficiency, further validating the reagent's suitability for this transformation. ijcea.org

Following its synthesis, this compound serves as a versatile intermediate for further derivatization. The hydroxyl group can be converted into various other functionalities. For example, it is used in the synthesis of photolabile protecting groups, which are crucial tools in synthetic chemistry, particularly for peptide and oligosaccharide synthesis. sigmaaldrich.comsigmaaldrich.com Notable derivatives include 6-nitroveratryloxycarbonyl chloride (NVOCCl), a reagent for protecting amino groups, and bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol, used for protecting aldehydes and ketones. sigmaaldrich.com

| Precursor | Reagent/Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|

| 6-Nitroveratraldehyde | Sodium borohydride, Ethanol, 40°C | This compound | Chemoselective aldehyde reduction | prepchem.com |

| 4-Nitrophenol | H₂, Solid Catalyst (e.g., Pd/C), Flow reactor | 4-Aminophenol | Heterogeneous catalytic nitro reduction | nih.gov |

| 2,4-Dinitrobenzaldehyde | Iron, Acetic Acid | 2,4-Diaminobenzaldehyde | Chemoselective nitro reduction | researchgate.net |

Development of Enantioselective Synthetic Routes to Chiral Variants

While this compound itself is an achiral molecule, the development of synthetic routes to chiral functionalized analogues is of significant interest for applications in asymmetric synthesis and medicinal chemistry. Methodologies for producing chiral aromatic alcohols can be broadly adapted to precursors of this compound family.

A primary strategy for generating chiral benzylic alcohols is the enantioselective reduction of the corresponding prochiral ketone. This can be achieved using chiral chemical reducing agents or through biocatalysis. Microbial transformations, for instance, offer a green and highly selective alternative. The use of whole-cell biocatalysts, such as the fungus Rhizopus arrhizus, has been demonstrated for the enantioselective reduction of benzophenone derivatives to their corresponding (S)-diaryl-methanols with high conversion and enantiomeric excess. niscpr.res.in Such biocatalytic methods could potentially be applied to a suitably functionalized ketone precursor to yield a chiral analogue of this compound.

For more complex chiral structures, multi-step asymmetric syntheses are employed. For example, the synthesis of chiral neolignans containing substituted phenylpropanol units has been accomplished using Sharpless asymmetric dihydroxylation as a key step to introduce chirality, followed by further transformations to build the final molecule. researchgate.net Furthermore, chiral thiourea-catalyzed reactions have been developed for the enantioselective synthesis of chiral 3-nitro-4-chromanones, demonstrating that nitro-containing aromatic structures are compatible with powerful asymmetric catalytic methods. rsc.org These advanced strategies highlight the potential for creating complex, enantiomerically pure molecules derived from the (3,4-dimethoxyphenyl) scaffold.

| Methodology | Substrate Class | Example Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Biocatalytic Reduction | Diaryl ketones | Rhizopus arrhizus (whole cells) | Chiral (S)-diaryl-methanols | niscpr.res.in |

| Asymmetric Dihydroxylation | Alkenes | AD-mix-β | Chiral diols | researchgate.net |

| Organocatalyzed Cyclization | Ortho-hydroxy-β-nitrostyrenes | Chiral thiourea | Chiral 3-nitro-4-chromanones | rsc.org |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of nitroaromatic compounds to minimize environmental impact. Traditional nitration methods often use stoichiometric amounts of strong acids, leading to hazardous waste streams.

Modern, greener alternatives focus on catalytic and solvent-free approaches. The use of Brønsted acidic ionic liquids as both solvent and nitrating agent represents one such advancement, offering short reaction times and excellent yields. Catalyst-free nitration reactions in water provide a flexible and environmentally benign approach. nih.gov Photochemical methods, which utilize UV radiation to generate reactive nitrating species under ambient conditions, also represent a promising green pathway. researchgate.net

In the context of reduction reactions, catalytic hydrogenation using heterogeneous catalysts (e.g., palladium on carbon) is a green alternative to stoichiometric metal hydrides. This method offers high atom economy and the catalyst can often be recovered and reused. nih.gov Furthermore, the direct reductive N-formylation of nitroarenes using CO₂ as a renewable C1 source exemplifies a highly sustainable approach, as it bypasses the intermediate synthesis of anilines and utilizes a greenhouse gas as a feedstock. acs.org Such strategies streamline the synthetic process, reduce energy consumption, and minimize waste. acs.org

| Synthetic Step | Traditional Method | Green Alternative | Advantage of Green Approach | Reference |

|---|---|---|---|---|

| Aromatic Nitration | HNO₃/H₂SO₄ | Catalyst-free reaction in water | Avoids strong acids; environmentally benign solvent | nih.gov |

| Aromatic Nitration | Harsh acid conditions | Photochemical nitration | Ambient conditions; avoids hazardous reagents | researchgate.net |

| Nitro Group Reduction | Stoichiometric metal powders (e.g., Sn, Fe) | Catalytic Hydrogenation | High atom economy; catalyst recyclability | nih.gov |

| Derivatization | Multi-step aniline synthesis and formylation | Direct reductive N-formylation with CO₂ | Improved step economy; utilization of CO₂ | acs.org |

Process Optimization and Scale-Up Considerations for Research Applications

Transitioning a synthetic procedure from a laboratory scale to larger-scale production for research applications requires careful optimization of reaction parameters to ensure safety, efficiency, and reproducibility.

For the nitration of veratraldehyde, the Organic Syntheses procedure provides a robust foundation for scale-up, with explicit details on controlling the rate of addition and temperature to manage the exothermic nature of the reaction. orgsyn.org A critical consideration noted is the phenomenal bulk of the product and its sensitivity to light, which necessitates the use of large vessels and protection from light during filtration and drying. orgsyn.org

For the reduction step, a documented large-scale synthesis of this compound started with over 1 kg of 6-nitroveratraldehyde, highlighting the scalability of the sodium borohydride reduction. prepchem.com Key parameters for optimization in such a process include the solvent volume, reaction time, temperature, and the stoichiometry of the reducing agent. Efficient purification methods, such as recrystallization, are vital for obtaining high-purity material, and conditions for this step often require optimization to maximize recovery. chemicalbook.com

Modern approaches to process optimization often involve automated systems. For instance, the optimization of multi-step, continuous flow processes can be achieved using Bayesian optimization algorithms coupled with in-line analysis (e.g., HPLC) to rapidly identify optimal reaction conditions. nih.gov Such automated platforms can efficiently explore a wide design space, leading to higher yields, improved purity, and reduced waste, which are critical for the sustainable scale-up of pharmaceutical intermediates and other fine chemicals. nih.gov

| Process Step | Parameter for Optimization | Consideration for Scale-Up | Example | Reference |

|---|---|---|---|---|

| Nitration | Temperature, Rate of Addition | Exotherm management, Light sensitivity of product | Slow addition of veratraldehyde to nitric acid at 15-20°C | orgsyn.org |

| Reduction | Solvent volume, Temperature, Reaction time | Handling of large volumes, Product isolation | Reduction of 1011 g of aldehyde in 12 L of ethanol | prepchem.com |

| Purification | Solvent system, Temperature profile | Maximizing yield and purity | Recrystallization from boiling 95% ethanol | orgsyn.orgchemicalbook.com |

| Multi-step Synthesis | Flow rate, Stoichiometry, Pressure, Temperature | Process automation, Catalyst stability | Automated Bayesian optimization of a flow process | nih.gov |

Photochemical Uncaging Mechanisms and Kinetic Elucidation of 3,4 Dimethoxy 2 Nitrophenyl Methanol Derivatives

Excited State Dynamics and Deactivation Pathways

The photochemical behavior of (3,4-Dimethoxy-2-nitrophenyl)methanol derivatives is initiated by the absorption of UV light, which populates an excited electronic state. Nitroaromatic compounds possess unique photoinduced pathways due to the presence of oxygen-centered non-bonding orbitals. rsc.org Upon photoexcitation, these molecules transition from the ground state (S₀) to a singlet excited state (S₁). The initial absorption is often to a bright π-π* state, but the presence of the nitro group introduces low-lying n-π* states. nih.gov

The excited state dynamics are characterized by several competing deactivation pathways:

Internal Conversion (IC): A non-radiative transition back to the ground state, dissipating energy as heat.

Intersystem Crossing (ISC): A transition from the singlet excited state (S₁) to a triplet excited state (T₁). Nitroaromatic compounds are known to exhibit exceptionally fast, sub-picosecond intersystem crossing, making the triplet state a key player in their photochemistry. rsc.org

Photochemical Reaction: The desired pathway for uncaging applications, which originates from a reactive excited state (either singlet or triplet).

The specific ordering and nature of the excited states are influenced by substituents and the solvent environment. rsc.org For o-nitrophenol, a related chromophore, the lowest lying singlet state (S₁) has been shown to possess strong charge-transfer character, which is crucial for initiating the subsequent chemical steps. researchgate.net Studies on nitrophenols suggest that an excited-state intramolecular proton transfer (ESIPT) can occur rapidly, leading to the formation of an aci-nitro isomer, which is a key intermediate. researchgate.netmdpi.com This proton transfer is often coupled to other molecular motions, such as the twisting of the nitro group, which facilitates relaxation back to the ground state or progression along the reaction coordinate. uci.edu In some cases, the dissociation of molecules like nitrous acid (HONO) is thought to occur from the triplet manifold. researchgate.net

Detailed Mechanistic Investigations of Photo-Induced C-O Bond Cleavage

The widely accepted mechanism for the photolysis of o-nitrobenzyl compounds, including derivatives of this compound, proceeds through a multi-step intramolecular rearrangement. The process is initiated by the photo-excited nitro group abstracting a hydrogen atom from the benzylic methylene (B1212753) group (-CH₂O-).

This intramolecular hydrogen transfer results in the formation of a transient diradical species that rapidly rearranges into a crucial intermediate known as the aci-nitro isomer . This intermediate is unstable and undergoes further chemical transformation. The aci-nitro species rearranges to form a cyclic hemiacetal-like structure. The breakdown of this intermediate leads to the cleavage of the benzylic carbon-oxygen (C-O) bond, releasing the protected molecule (e.g., an alcohol or the carboxylate of an ester). acs.org Concurrently, the nitrobenzyl moiety is converted into a 2-nitrosobenzaldehyde derivative (in this case, 4,5-dimethoxy-2-nitrosobenzaldehyde).

Recent detailed investigations into related 1-(2-nitrophenyl)ethyl ethers have revealed additional complexities. acs.org Time-resolved studies have shown that product release can be rate-limited by the decomposition of a hemiacetal intermediate, which itself may be formed through competing fast and slow pathways. acs.org The decay of the photochemically generated aci-nitro intermediate can occur on a much faster timescale (e.g., 5020 s⁻¹) than the actual release of the caged product (e.g., 0.11 s⁻¹), indicating that the aci-nitro decay does not directly correspond to the rate of product release in all cases. acs.org

Influence of Electronic and Steric Substituent Effects on Photoreactivity

The efficiency and rate of the photochemical uncaging reaction are highly sensitive to the electronic and steric nature of substituents on both the aromatic ring and the leaving group.

Electronic Effects:

Ring Substituents: The this compound scaffold contains two electron-donating methoxy (B1213986) groups. These groups increase the electron density of the aromatic ring, which tends to shift the absorption maximum to longer, less-damaging wavelengths (a red-shift) compared to unsubstituted 2-nitrobenzyl alcohol. instras.com This is a desirable property for biological applications. The electron-donating groups also influence the energy levels and character of the excited states, which can impact the efficiency of the initial hydrogen abstraction step.

Steric Effects:

Steric hindrance around the reactive sites—the nitro group and the benzylic carbon—can influence the photoreaction. Bulky substituents near the nitro group can hinder the necessary conformational changes for hydrogen abstraction. Similarly, significant steric bulk on the leaving group might affect the final product release steps. In the synthesis of substituted purines, steric effects have been shown to be crucial in directing acylation reactions, demonstrating their importance in determining reaction pathways. nih.gov For the 6-substituted 1-chloro-2-nitrobenzenes, it was found that the polar influence of a substituent at the ortho position (position 6) tends to dominate over its steric effects in nucleophilic substitution reactions. rsc.org

Quantum Yield Determination and Efficiency of Photorelease

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ). This dimensionless value represents the number of moles of a specific product formed or reactant consumed for every mole of photons absorbed by the system. A higher quantum yield indicates a more efficient photorelease process.

The determination of quantum yields typically involves irradiating a solution of the caged compound with light of a specific wavelength and known intensity. researchgate.netmdpi.com The change in concentration of the starting material or the appearance of the released product is monitored over time, often by HPLC or UV-Vis spectroscopy. researchgate.net The photon flux is measured using a chemical actinometer, a compound with a well-characterized quantum yield, such as phenylglyoxylic acid. researchgate.net

The quantum yield for the photolysis of o-nitrobenzyl derivatives is strongly dependent on the nature of the leaving group, as discussed previously. researchgate.net For instance, research on derivatives of the structurally similar o-nitroveratryl alcohol demonstrates a wide range of quantum yields. This is illustrated in the table below, which shows how the efficiency of release is modulated by the leaving group.

| Leaving Group Released | Quantum Yield (Φ) | Reference |

|---|---|---|

| Phosphate | 0.04 | researchgate.net |

| Acetate | 0.003 | researchgate.net |

| Trifluoroacetate | 0.18 | researchgate.net |

| Benzoate | 0.005 | researchgate.net |

| p-Methoxybenzoate | 0.002 | researchgate.net |

| p-Cyanobenzoate | 0.015 | researchgate.net |

| p-Nitrobenzoate | 0.06 | researchgate.net |

Data adapted from studies on o-nitroveratryl derivatives, which are structurally analogous to this compound derivatives. The data illustrates the principle of leaving group effects on quantum yield. researchgate.net

Ultrafast Spectroscopic Analysis of Transient Intermediates

To fully understand the reaction mechanism, it is essential to detect and characterize the short-lived intermediates that are formed during the photochemical process. Ultrafast spectroscopic techniques, such as femtosecond transient absorption (fs-TA) spectroscopy, are powerful tools for this purpose. researchgate.netmdpi.comresearchgate.net These methods use a short "pump" laser pulse to initiate the photoreaction and a subsequent "probe" pulse to record the absorption spectrum of the transient species at various time delays, on timescales ranging from femtoseconds to nanoseconds.

Studies on related nitrophenols using fs-TA have provided direct evidence for the formation of key intermediates. researchgate.netmdpi.com Upon excitation, an initial excited-state absorption is observed, which then evolves rapidly. Evidence for the unstable aci-nitro isomer has been found in both gas-phase and solution-phase studies. researchgate.net This intermediate has a distinct absorption spectrum compared to the starting material and its decay kinetics can be monitored directly. For o-nitrophenol, the S₁ state was observed to decay within 0.2-0.3 picoseconds in solution. researchgate.net

Rational Design Principles for Photolabile Caged Compounds Incorporating the 3,4 Dimethoxy 2 Nitrophenyl Methanol Moiety

Structure-Activity Relationship Studies for Optimized Phototrigger Performance

The relationship between the chemical structure of a phototrigger and its uncaging performance is critical for designing effective photolabile compounds. For the (3,4-Dimethoxy-2-nitrophenyl)methanol moiety, several structural features are expected to influence its activity based on the extensive studies of related o-nitrobenzyl derivatives.

The electron-donating nature of the two methoxy (B1213986) groups at the 3- and 4-positions generally leads to a red-shift in the absorption maximum compared to unsubstituted o-nitrobenzyl alcohol. nih.gov This is advantageous as it allows for the use of longer, less phototoxic wavelengths for uncaging. nih.gov However, a direct correlation between the substitution pattern and the quantum yield of uncaging is not always straightforward. While some studies on related compounds suggest that electron-donating groups can enhance the quantum yield, other reports indicate that extending the conjugation can sometimes lead to a decrease in this value. nih.govresearchgate.net

Key Structural Considerations:

Substitution on the Benzylic Carbon: Modifications at the benzylic carbon of the this compound core can significantly impact photorelease kinetics. The introduction of an α-methyl group, for instance, has been shown in related systems to accelerate the release of the caged substrate.

Nature of the Caged Molecule: The properties of the molecule attached to the phototrigger, the "leaving group," can influence the efficiency of the uncaging process. The stability of the released molecule and the nature of the covalent bond to the phototrigger are important factors.

While these general principles derived from the broader class of o-nitrobenzyl compounds are informative, a detailed search of the scientific literature did not yield specific structure-activity relationship studies with quantitative data tables focused solely on derivatives of this compound.

Strategies for Modulating Photorelease Wavelength and Kinetics

The ability to tune the photorelease wavelength and control the kinetics of substrate release is a central goal in the design of caged compounds for sophisticated biological experiments.

Wavelength Modulation:

The absorption spectrum of the this compound chromophore is primarily determined by its aromatic system. The presence of the two methoxy groups shifts the absorption to longer wavelengths compared to the parent o-nitrobenzyl group. nih.gov Further modifications to the aromatic ring, such as extending the π-system, could potentially shift the absorption even further into the visible range, although such derivatives specific to the (3,4-dimethoxy-2-nitrophenyl) core are not widely reported.

Kinetic Control:

The kinetics of photorelease from o-nitrobenzyl-based cages are governed by the rates of the steps following the initial photochemical excitation, particularly the decay of the aci-nitro intermediate. acs.org For many o-nitrobenzyl derivatives, the release of the caged substrate can be the rate-limiting step.

Factors influencing the photorelease kinetics include:

pH of the medium: The decay of the aci-nitro intermediate is often pH-dependent. acs.org

Solvent: The polarity and hydrogen-bonding capacity of the solvent can affect the stability of the intermediates and transition states involved in the photorelease mechanism.

Design and Implementation of Multi-Photon Uncaging Systems

Two-photon excitation (TPE) offers significant advantages for uncaging experiments, including increased spatial resolution and deeper tissue penetration with less scattering and phototoxicity. ed.ac.uknih.gov The efficiency of a two-photon uncaging process is determined by the two-photon absorption cross-section (δ) and the uncaging quantum yield (Φu), the product of which gives the two-photon action cross-section (δu). researchgate.net

For a phototrigger to be effective in a multi-photon system, it should ideally possess a large two-photon absorption cross-section. The design principles for enhancing TPE often involve creating molecules with large changes in dipole moment upon excitation, typically found in symmetric, quadrupolar, or octupolar structures with extended π-conjugation. ed.ac.uk

While the o-nitrobenzyl platform, including its dimethoxy-substituted variants, has been explored for two-photon uncaging, they generally exhibit modest two-photon absorption cross-sections. nih.govresearchgate.net Research has focused on modifying the o-nitrobenzyl chromophore to enhance its TPE properties. However, a detailed investigation of the literature did not reveal specific studies on the design and implementation of multi-photon uncaging systems based explicitly on the this compound moiety, nor were data tables of its two-photon absorption cross-section found.

Development of Photocleavable Linkers and Bioconjugation Strategies

The this compound unit can serve as a core for constructing photocleavable linkers, which are bifunctional molecules used to attach and then release a molecule of interest from a surface, a polymer, or another biomolecule. The hydroxymethyl group of this compound provides a convenient handle for derivatization to introduce a second functional group for conjugation.

General Bioconjugation Strategies:

Activation of the Hydroxymethyl Group: The primary alcohol can be converted into a more reactive species, such as a halide or a sulfonate ester, to facilitate reaction with nucleophiles on the target molecule (e.g., amines, thiols, or carboxylates).

Ester or Ether Linkage: The molecule of interest can be linked to the phototrigger via an ester, ether, or carbamate (B1207046) bond, which is then cleaved upon photoirradiation.

The choice of conjugation chemistry depends on the functional groups available on the target molecule and the desired stability of the linkage. While numerous studies describe the synthesis and application of photocleavable linkers based on the general o-nitrobenzyl framework for bioconjugation, specific examples and detailed protocols for the use of this compound as a linker with comprehensive bioconjugation data are not extensively documented in the reviewed literature.

Considerations for Orthogonal Photolability in Complex Systems

Orthogonal photolability refers to the ability to selectively cleave one photolabile protecting group in the presence of another by using different wavelengths of light. harvard.eduresearchgate.net This strategy enables the sequential release of multiple substrates or the stepwise activation of different functionalities within a single molecule or system, offering a higher level of control in complex chemical and biological environments. nih.gov

The feasibility of an orthogonal system relies on the distinct absorption spectra of the photolabile groups. Ideally, the absorption bands of the two chromophores should have minimal overlap, allowing for selective excitation of one without significantly affecting the other. researchgate.net

The this compound moiety, with its absorption in the near-UV, could potentially be paired with a photolabile group that absorbs at a shorter or longer wavelength. For instance, it has been demonstrated that a nitroveratryl derivative (sensitive around 420 nm) can be used orthogonally with a 3',5'-dimethoxybenzoin group (sensitive at 254 nm). harvard.edu

To implement an orthogonal strategy involving this compound, the following would need to be considered:

The absorption spectrum of the this compound-caged compound.

The selection of a partner photolabile group with a sufficiently different absorption maximum.

The quantum yields of uncaging for both groups at the respective irradiation wavelengths to ensure efficient and selective cleavage.

While the principles of orthogonal photochemistry are well-established, specific examples demonstrating the successful implementation of the this compound moiety in an orthogonal deprotection scheme with detailed experimental data were not found in the surveyed scientific literature.

Advanced Applications of 3,4 Dimethoxy 2 Nitrophenyl Methanol Derivatives in Chemical Biology and Material Science

Spatiotemporal Control of Biomolecular Activity

The paramount advantage of using 2-nitroveratryl (oNv) derivatives is the ability to exert precise spatiotemporal control over biological activity. acs.orgwikipedia.org By "caging" a bioactive molecule with an oNv group, its function is temporarily blocked. The molecule remains dormant until it is exposed to a focused beam of light, typically in the near-UV spectrum. nih.gov This exposure cleaves the oNv group, releasing the active biomolecule in its native form at a specific time and location within a complex biological system, such as a living cell or tissue. acs.org

This technique has been instrumental in studying dynamic cellular processes. For instance, researchers have successfully used oNv groups to cage key amino acid residues within peptides, such as cysteine and lysine (B10760008). acs.orgnih.gov In one notable application, an oNv group served as a photocleavable thiol-protecting group for cysteine, enabling the directed and sequential formation of disulfide bonds during the complex chemical synthesis of insulin (B600854). nih.gov Similarly, caging the side chain of a lysine residue with a nitroveratryloxycarbonyl (Nvoc) group allows for the photochemical control of peptide and protein function. acs.org The release of caged ATP (adenosine-5'-triphosphate), a fundamental energy currency in cells, has been widely used to investigate the kinetics of energy-dependent cellular events with microsecond time resolution. nih.gov This level of control allows for the interrogation of biological pathways without the confounding effects of systemic or prolonged activation. allresist.com

Integration into Chemical Probes for Cellular Research

The concept of photocaging is central to the design of advanced chemical probes for cellular research. acs.org "Caged compounds" are essentially inert probes that can be delivered to a biological system and activated on demand with light. acs.org This "traceless reagent" approach is ideal for delicate biological environments as the activation step does not require any additional chemical reagents that could interfere with the system being studied. wikipedia.org

Derivatives of (3,4-dimethoxy-2-nitrophenyl)methanol are frequently integrated into probes to study a myriad of cellular functions. For example, caging fluorescent molecules or dyes allows for controlled activation of fluorescence, enabling techniques like photoactivated localization microscopy (PALM) to visualize cellular structures with super-resolution. The light-triggered release of caged neurotransmitters (e.g., glutamate) or signaling molecules (e.g., calcium ions or cyclic nucleotides) has revolutionized neurobiology by allowing scientists to mimic and study synaptic transmission and signal transduction cascades with unprecedented precision. acs.org Furthermore, oNv-caged DNA strands can be used to control gene expression or the assembly of DNA nanostructures, where light is used to release a functional strand and initiate a downstream process like strand displacement or activate a DNA-based machine. acs.org

Photochemical Activation of Small Molecules and Reagents

The utility of this compound derivatives extends beyond biology to the broader field of synthetic organic chemistry. The 2-nitroveratryl group is a versatile PPG for a wide array of functional groups, enabling complex, multi-step syntheses by protecting reactive sites until they are needed. researchgate.netwikipedia.org The photochemical deprotection is orthogonal to most standard chemical reagents, adding a valuable tool to the synthetic chemist's repertoire. wikipedia.orgnih.gov

The activation is initiated by photoexcitation of the nitroaromatic chromophore, which triggers a Norrish Type II-like mechanism. This process involves an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. wikipedia.org This intermediate then rearranges to release the protected molecule and a 2-nitrosobenzaldehyde or ketone byproduct. wikipedia.org A wide variety of important chemical functionalities can be masked and subsequently activated using this chemistry.

| Protected Functional Group | Example Caged Substrate | Typical Cleavage Wavelength (nm) | Reference |

|---|---|---|---|

| Carboxylate | Caged Carboxylic Acids | > 300 | researchgate.netwikipedia.org |

| Phosphate | Caged ATP, Caged DNA/RNA | ~350 - 365 | wikipedia.orgacs.orgnih.gov |

| Thiol (Sulfhydryl) | Caged Cysteine | ~350 | nih.gov |

| Carbamate (B1207046) | Caged Amines, Caged Lysine | ~350 - 420 | acs.orgwikipedia.org |

| Phenolate | Caged Tyrosine | > 300 | researchgate.netwikipedia.org |

| Alcohol/Alkoxide | Caged Alcohols | ~350 | wikipedia.org |

Applications in Photopolymerization and Photoresist Technologies

In material science, 2-nitrobenzyl derivatives, including the nitroveratryl variant, have been foundational in the development of advanced photoresists for photolithography. wikipedia.org Photoresists are light-sensitive materials used to pattern surfaces in the manufacturing of microelectronics and microfluidic devices. wikipedia.org In one application, a polymer blended with a molecule containing an oNv-protected carboxylic acid is used as a positive-tone photoresist. wikipedia.org Initially, the material is insoluble in an aqueous base developer. wikipedia.org Upon exposure to UV light through a mask, the oNv group is cleaved, releasing the carboxylic acid. wikipedia.org This renders the exposed regions of the resist soluble, allowing them to be washed away to create a precise pattern. wikipedia.org

A more advanced application involves the use of 2-nitroveratryl sulfonate esters as non-ionic photoacid generators (PAGs). imaging.orgtcichemicals.com In chemically amplified (CA) photoresists, the PAG releases a strong acid upon irradiation. wikipedia.orgimaging.org This photogenerated acid then acts as a catalyst, initiating a cascade of deprotection reactions in the surrounding polymer matrix during a subsequent baking step. wikipedia.org This catalytic nature means that a single photo-event can lead to many chemical changes, dramatically increasing the sensitivity of the resist, which is crucial for high-resolution, deep-UV lithography. imaging.org The generated acid can also be used to initiate cationic polymerization, providing a method for light-induced curing of epoxy or vinyl ether resins. tcichemicals.comchemrxiv.org

Development of Light-Responsive Materials and Surfaces

The ability to trigger chemical changes with light has driven the creation of a new class of smart, light-responsive materials. By incorporating this compound derivatives into polymers, gels, or self-assembled systems, materials can be designed to change their properties on command. For example, researchers have developed light-responsive hydrogels that can swell, shrink, or degrade upon illumination. acs.org This is achieved by using an oNv-based linker to cross-link the polymer chains; light exposure cleaves the linkers, causing the gel to dissolve. This has significant potential for controlled drug delivery, where a therapeutic agent could be encapsulated within the hydrogel and released at a specific site by shining light. acs.org

Another innovative application is the creation of photodegradable surfactants. nih.gov Surfactants containing the photocleavable nitroveratryl moiety can self-assemble into supramolecular structures like micelles or vesicles in aqueous solution. nih.gov Upon irradiation with UV light (e.g., 365 nm), the surfactant molecules are fragmented, leading to the disassembly of the entire structure. nih.gov This provides a mechanism for the on-demand release of encapsulated contents. nih.gov Similarly, surfaces can be functionalized by attaching molecules via an oNv linker, allowing for the light-induced modification of surface properties like wettability or the controlled release of attached biomolecules to create patterns for cell culture studies. acs.org

| Application Area | Specific Example | Enabling Feature | Reference |

|---|---|---|---|

| Chemical Biology | Spatiotemporal control of insulin activity | Photocleavable thiol protecting group | nih.gov |

| Cellular Research | Light-activated probes for studying signal transduction | Caging of bioactive molecules (e.g., ATP, Ca2+) | acs.orgnih.gov |

| DNA Nanotechnology | Phototriggered release of caged DNA strands | Photocleavable moiety in DNA backbone or base | acs.org |

| Photolithography | Chemically amplified deep-UV photoresists | Function as a Photoacid Generator (PAG) | imaging.org |

| Drug Delivery | Photodegradable hydrogels for controlled release | Light-sensitive cross-linkers | acs.org |

| Responsive Materials | Photodegradable surfactant-based vesicles | Cleavage of amphiphilic structure | nih.gov |

Comprehensive Spectroscopic Characterization and Analytical Methods for Photolabile Compounds

The analytical characterization of photolabile compounds, or "caged" compounds, is fundamental to understanding their structure, purity, and behavior upon photoactivation. For the specific compound (3,4-Dimethoxy-2-nitrophenyl)methanol, a variety of spectroscopic and chromatographic techniques are employed to ensure its identity and suitability for photochemical applications. This article details the advanced analytical methods used for its characterization.

Computational and Theoretical Investigations of 3,4 Dimethoxy 2 Nitrophenyl Methanol Photochemistry

Quantum Chemical Calculations of Electronic Structures and Excited States

Quantum chemical calculations are fundamental to understanding the photochemistry of (3,4-Dimethoxy-2-nitrophenyl)methanol. These methods provide detailed insights into the molecule's electronic structure and the nature of its excited states, which are crucial for predicting its photochemical behavior.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra and characterizing the excited states of organic molecules. For o-nitrobenzyl derivatives, TD-DFT calculations can predict the energies and oscillator strengths of electronic transitions, helping to assign the bands observed in experimental UV-Vis spectra. The electronic transitions in these molecules are typically of a π→π* and n→π* character, often with significant charge-transfer contributions.

For instance, in related dimethoxybenzene derivatives, DFT and TD-DFT studies have been employed to analyze electronic properties, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and their energy gaps. researchgate.net The HOMO is often localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO is typically centered on the electron-withdrawing nitro group. The energy and nature of these frontier orbitals are key determinants of the molecule's photochemical reactivity. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, leading to a charge-transfer excited state. This intramolecular charge transfer is a critical first step in the photochemical reaction cascade.

Table 1: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Model o-Nitrobenzyl System

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Transition |

| S1 | 3.5 | 0.01 | n → π |

| S2 | 4.2 | 0.35 | π → π |

| S3 | 4.8 | 0.12 | π → π* |

Note: This table presents illustrative data based on typical TD-DFT calculations for o-nitrobenzyl compounds and does not represent specific experimental values for this compound.

Molecular Dynamics Simulations of Photoreaction Pathways and Solvation Effects

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic aspects of photochemical reactions, including the influence of the solvent environment. rsc.org For photoremovable protecting groups like this compound, MD simulations can provide atomistic details of the conformational changes that occur upon photoexcitation and during the subsequent reaction steps.

The photochemistry of o-nitrobenzyl compounds is known to be sensitive to the surrounding solvent. Solvation effects can influence the stability of the ground and excited states, as well as the transition states and intermediates along the reaction pathway. MD simulations can explicitly model the interactions between the solute molecule and the solvent molecules, providing insights into how the solvent cage affects the photoreaction. nih.gov For example, the polarity of the solvent can impact the energy of charge-transfer excited states, thereby affecting the photochemical quantum yield.

Furthermore, MD simulations can be used to explore the conformational landscape of the molecule and identify the key vibrational modes that are coupled to the electronic transitions. This information is valuable for understanding the initial steps of the photoreaction, such as the intramolecular hydrogen abstraction that is characteristic of o-nitrobenzyl compounds.

Density Functional Theory (DFT) Studies of Ground and Transition States

Density Functional Theory (DFT) is a workhorse of computational chemistry for investigating the potential energy surfaces of chemical reactions. In the context of the photochemistry of this compound, DFT calculations are instrumental in locating and characterizing the geometries and energies of the ground state, transition states, and intermediates. youtube.com

The key photochemical reaction of o-nitrobenzyl compounds is believed to proceed through an initial intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to an aci-nitro intermediate. rsc.orgresearchgate.net DFT calculations can be used to map the minimum energy path for this hydrogen transfer reaction and to calculate the associated activation energy barrier. nih.govrsc.org

Studies on related systems have shown that the presence of electron-donating groups, such as the methoxy (B1213986) groups in this compound, can influence the stability of the intermediates and transition states. researchgate.net These substituents can affect the electron density distribution in the molecule, thereby modulating the energetics of the photoreaction. DFT calculations can quantify these substituent effects and provide a rational basis for understanding the observed photochemical behavior.

Table 2: Calculated Relative Energies of Species in the Photoreaction of a Model o-Nitrobenzyl Compound using DFT

| Species | Relative Energy (kcal/mol) |

| Ground State | 0.0 |

| Transition State (H-abstraction) | +10.5 |

| aci-Nitro Intermediate | -5.2 |

| Final Products | -25.0 |

Note: This table provides representative energy values derived from DFT studies on analogous o-nitrobenzyl systems to illustrate the energetic profile of the photoreaction.

Prediction of Photochemical Efficiencies and Byproduct Formation

A crucial aspect of the performance of a photoremovable protecting group is its photochemical efficiency, which is quantified by the quantum yield of uncaging. Computational methods can play a significant role in predicting the quantum yields and identifying potential side reactions that lead to the formation of byproducts.

Computational studies can also help to elucidate the mechanisms of byproduct formation. For example, the aci-nitro intermediate can undergo various rearrangements and reactions, some of which may lead to undesired products. By exploring the potential energy surface of these side reactions, it is possible to identify the factors that favor their occurrence and to devise strategies to minimize their formation. Systematic studies on nitrobiphenyl scaffolds have shown that controlling the contribution from local n–π* excitation over charge-transfer excitation is key to manipulating the uncaging quantum yield. oup.com

In Silico Design and Screening of Novel Photoremovable Protecting Groups

The insights gained from computational and theoretical investigations of this compound and related compounds can be leveraged for the in silico design and screening of novel photoremovable protecting groups with improved properties. nih.gov By systematically modifying the molecular structure and evaluating the resulting changes in photochemical properties using computational methods, it is possible to identify promising candidates for experimental synthesis and testing.

For example, the effect of different substituents on the benzene ring or at the benzylic position can be explored to tune the absorption wavelength, quantum yield, and release kinetics of the protecting group. DFT and TD-DFT calculations can be used to predict how these modifications will affect the electronic structure and excited-state properties of the molecule. This computational pre-screening can significantly accelerate the discovery and development of new photoremovable protecting groups tailored for specific applications. The development of next-generation o-nitrobenzyl photolabile groups has demonstrated significant improvements in photo-deprotection efficiency. nih.gov

Emerging Research Directions and Future Perspectives on 3,4 Dimethoxy 2 Nitrophenyl Methanol Chemistry

Synergistic Integration with Optogenetics and Photopharmacology Methodologies

Optogenetics and photopharmacology are revolutionary fields that use light to control biological processes with high precision. nih.gov The core of these technologies relies on photosensitive molecules, and PPGs derived from structures like (3,4-Dimethoxy-2-nitrophenyl)methanol are instrumental.

In this context, a biologically active molecule—such as a neurotransmitter, an ion, or a drug—is rendered inactive by being chemically "caged" with the photoremovable group. The inactive, caged compound can be introduced to a biological system, such as a cell culture or even a living organism. It remains dormant until the target area is illuminated with a specific wavelength of light. The light triggers the cleavage of the PPG, releasing the active molecule precisely at the desired time and location. This "uncaging" allows researchers to:

Study the rapid dynamics of neural signaling by releasing caged neurotransmitters.

Investigate cellular signaling pathways by releasing caged second messengers like ATP. acs.org

Control the activity of enzymes and other proteins with spatial and temporal resolution.

The synergy is clear: advancements in PPG chemistry, leading to groups that are more efficient, responsive to longer wavelengths, and biocompatible, directly enhance the power and applicability of optogenetic and photopharmacological experiments.

Advancements in Photoswitchable Materials for Advanced Technologies

The application of this compound chemistry extends beyond biology into materials science. The light-induced cleavage of the protecting group represents a molecular switch that can be embedded within larger material structures, such as polymers or surface monolayers. This enables the creation of "smart" materials whose properties can be altered on demand with light.

Potential applications include:

Photoresists and Micropatterning: Using light to cleave the PPG can change the solubility of a polymer film, allowing for the creation of intricate patterns on surfaces for microelectronics or microfluidics.

Drug Delivery Systems: A drug could be incorporated into a hydrogel or nanoparticle and linked via a photolabile group. Shining light on a specific part of the body, such as a tumor, could trigger the release of the drug directly at the site of action.

Data Storage: The change in chemical structure following photocleavage can lead to changes in optical properties like fluorescence or color, a principle that could be explored for high-density optical data storage.

Research in this area focuses on integrating these photolabile units into robust and processable materials, and understanding how the bulk properties of the material respond to the molecular-level switching event.

Exploration of Sustainable and Energy-Efficient Photochemical Processes

Photochemistry aligns well with the principles of green chemistry. Using photons as a "reagent" can reduce the need for harsh chemical activators and often allows reactions to proceed at ambient temperatures, thereby saving energy. The research into this compound and its derivatives contributes to this paradigm.

Future exploration in this domain includes:

Developing Two-Photon Absorption (TPA) PPGs: These groups are excited by the simultaneous absorption of two lower-energy (longer wavelength) photons. This allows for the use of infrared light, which is less damaging to biological tissues and allows for deeper penetration. TPA also provides inherent three-dimensional spatial resolution.

Catalytic Photorelease: Designing systems where a single photosensitizer molecule can, upon absorbing light, trigger the release of multiple caged molecules would greatly improve energy efficiency.

Solvent Effects: Studying photorelease reactions in environmentally benign solvents, such as water or supercritical CO₂, is a key goal. Research has shown that the reaction mechanism and efficiency of o-nitrobenzyl compounds are highly dependent on the solvent and pH, offering pathways for process optimization. acs.orgnih.gov

By improving the efficiency and wavelength-selectivity of these photochemical reactions, scientists can create more sustainable processes for synthesis, bio-interrogation, and materials fabrication.

Challenges and Opportunities in Translating Uncaging Technologies to Complex Systems

Despite the immense potential of photoremovable protecting groups, translating their use from controlled laboratory solutions to the complexity of living organisms or advanced materials presents significant challenges.

Light Delivery and Scattering: In biological tissues, light is scattered and absorbed, making it difficult to deliver a precise dose of photons to a specific, deep-seated location.

Reaction Kinetics in Vivo: The carefully measured reaction rates in a buffered solution can be very different in the crowded and chemically diverse environment of a cell. The pH, presence of scavengers, and local polarity can all affect the uncaging mechanism. acs.org

Byproduct Toxicity and Interference: The nitroso-ketone or -aldehyde byproduct generated upon photorelease can be reactive and potentially toxic or may interfere with the biological process under investigation.

Orthogonality: In systems where multiple caged compounds are present, it is challenging to release them independently. Developing PPGs that respond to distinct, non-overlapping wavelengths of light (orthogonal PPGs) is a major area of research.

These challenges, however, also represent opportunities. The need for better light-delivery methods is driving innovation in fiber optics and microscopy. The challenge of byproduct reactivity is inspiring the design of new PPGs that release "traceless" or biologically inert byproducts. Overcoming these hurdles is the key to unlocking the full therapeutic and diagnostic potential of uncaging technologies in medicine and beyond.

Q & A

Q. What are the primary synthetic routes for (3,4-Dimethoxy-2-nitrophenyl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : A two-step synthesis is commonly employed:

Nitration : Start with 3,4-dimethoxybenzaldehyde. Introduce the nitro group at the 2-position using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration and isomer formation.

Reduction : Reduce the aldehyde group to a primary alcohol using sodium borohydride (NaBH₄) in methanol under inert conditions. Optimize stoichiometry (e.g., 1.2–1.5 equivalents of NaBH₄) and monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane 1:3) .

Key Considerations: Nitration regioselectivity is critical; use low temperatures and controlled acid ratios to minimize byproducts like 2,5-dinitro derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Prioritize signals for methoxy groups (δ 3.8–3.9 ppm, singlet), hydroxymethyl (-CH₂OH, δ 4.6–4.8 ppm), and aromatic protons (δ 7.1–7.4 ppm, coupling patterns confirm substitution).

- ¹³C NMR : Identify carbons adjacent to nitro (δ 140–150 ppm) and methoxy groups (δ 55–60 ppm).

- IR : Look for O-H stretch (broad, ~3300 cm⁻¹) and nitro group asymmetrical/symmetrical stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).

- X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between methoxy/nitro groups) using single-crystal data, as demonstrated in structurally analogous compounds .

Q. How should researchers handle discrepancies in reported melting points or solubility data?

- Methodological Answer :

- Purity Verification : Use HPLC with a C18 column and methanol/water gradients (e.g., 60:40 to 90:10 v/v) to detect impurities. Adjust pH (2.5–4.5) to optimize retention times .

- Recrystallization : Purify the compound using methanol/chloroform (1:2 v/v) at controlled cooling rates (0.5°C/min) to obtain consistent melting points .

- Storage : Store at 0–6°C in amber vials to prevent photodegradation of the nitro group .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration be mitigated to avoid byproducts?

- Methodological Answer :

- Directed Metallation : Protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) before nitration to sterically hinder undesired positions.

- Catalytic Control : Use zeolite catalysts (e.g., H-ZSM-5) to enhance para/ortho selectivity in aromatic nitration.

- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track nitro group incorporation and adjust reaction parameters dynamically .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected coupling patterns in NMR)?

- Methodological Answer :

- Dynamic Exchange Analysis : For broadened hydroxymethyl signals, conduct variable-temperature NMR (VT-NMR) in DMSO-d₆ to assess hydrogen bonding or tautomerism.

- 2D Techniques : Use HSQC and HMBC to confirm connectivity between methoxy/nitro groups and the aromatic ring.

- Cross-Validation : Compare with computational models (DFT calculations for ¹³C chemical shifts) to verify assignments .

Q. How can the compound’s stability under varying experimental conditions be systematically evaluated?

- Methodological Answer :

- Accelerated Degradation Studies :

- Thermal Stability : Perform TGA/DSC (5°C/min ramp) to identify decomposition thresholds.

- Photostability : Expose to UV light (254 nm) and monitor nitro group reduction via HPLC .

- Solvent Compatibility : Test solubility/stability in methanol, DMSO, and acetonitrile using UV-Vis spectroscopy (λmax ~280 nm) over 72 hours .

Key Considerations for Contradiction Analysis

- Reproducibility : Replicate experiments across multiple batches to isolate batch-specific anomalies.

- Cross-Lab Validation : Collaborate with independent labs using standardized protocols (e.g., ISO 17025) to verify data.

- Meta-Analysis : Review historical data from analogs (e.g., 3-methyl-4-nitrophenol ) to identify trends in nitro group reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.